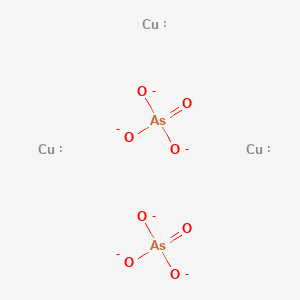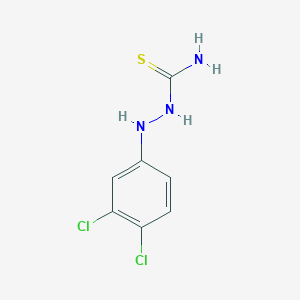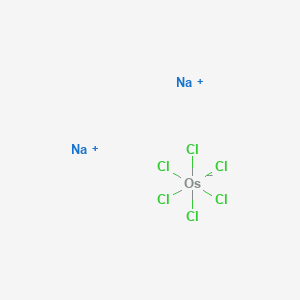
Ophiopogonin A
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ophiopogonin A, like its counterparts, involves complex biochemical pathways within Ophiopogon japonicus. These processes result in the formation of steroidal glycosides, compounds characterized by a steroid core attached to one or more sugar molecules. The biosynthesis is intricately linked to the plant's metabolism, where enzymes catalyze the formation of these bioactive molecules from simpler precursors.
Molecular Structure Analysis
Ophiopogonin A's molecular structure is typified by a steroidal framework linked to glycosidic units. This structure is crucial for its biological activity, as the arrangement of the steroid backbone and sugar moieties affects its binding to cellular targets. The steroidal part of the molecule interacts with cell membranes and receptors, while the glycosidic portion can influence solubility and metabolic stability.
Chemical Reactions and Properties
Ophiopogonin A undergoes various chemical reactions, including hydrolysis of the glycosidic bond, oxidation, and reduction. These reactions can alter its biological activity and pharmacokinetics. The compound's chemical stability, reactivity, and interactions with other molecules in biological systems are essential for its therapeutic effects.
Physical Properties Analysis
The physical properties of Ophiopogonin A, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties affect the compound's formulation and delivery in a pharmacological context. For instance, solubility in water or organic solvents determines its absorption and bioavailability when administered orally.
Chemical Properties Analysis
Ophiopogonin A's chemical properties, including its acidity or basicity (pKa), partition coefficient (logP), and reactivity, play a significant role in its pharmacodynamics and pharmacokinetics. These properties impact how the compound is absorbed, distributed, metabolized, and excreted in the body, influencing its efficacy and safety as a therapeutic agent.
References
- The structural elucidation of ophiopogonin compounds offers insights into their molecular makeup and potential chemical behaviors. Studies on related compounds, such as Ophiopogonin D and B, provide a foundation for understanding the chemical and physical characteristics of Ophiopogonin A. Research highlights the complexity of these molecules and their multifaceted roles in pharmacological applications (Tada, Kobayashi, & Shoji, 1972); (Watanabe, Sanada, Tada, & Shoji, 1977).
For more in-depth information on the synthesis, molecular and chemical properties, and the pharmacological significance of Ophiopogonin A and related compounds, further research in specialized chemical and pharmacological databases is recommended. This exploration reveals the potential of Ophiopogonin A as a bioactive molecule with diverse therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties : Ophiopogonin D, a related compound, shows efficacy in suppressing proliferation and inducing chemosensitization in human lung cancer cells. It modulates multiple oncogenic signaling pathways, including NF-κB, PI3K/AKT, and AP-1, leading to the down-regulation of oncogenic gene products (Lee et al., 2018). Additionally, Ophiopogonin D' has been found to induce apoptosis in androgen-independent prostate cancer cells through a RIPK1-dependent, caspase-independent mechanism, suggesting its potential as an anti-prostate cancer agent (Lu et al., 2018).
Cardiovascular Disease Treatment : Ophiopogonin D alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation, indicating a protective role in cardiovascular diseases (Wang et al., 2018).
Renal Injury Alleviation : Ophiopogonin A has been shown to alleviate hemorrhagic shock-induced renal injury by inducing Nrf2 expression and modulating the p-ERK/ERK signaling pathway (Sheng et al., 2021).
Antioxidant Properties : In a study, Ophiopogonin D prevented H2O2-induced injury in primary human umbilical vein endothelial cells, demonstrating its role as an effective antioxidant and its potential for treating cardiovascular disorders (Qian et al., 2010).
Drug Interaction Potential : Ophiopogonin D affects the activity of various cytochrome P450 enzymes, indicating potential drug-drug interactions that need further in vivo investigation and validation (Ji et al., 2020).
Metabolic Syndrome Management : Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes gut microbiota structure in mice, suggesting its use as a prebiotic agent for treating obesity-associated gut dysbiosis and metabolic syndrome (Chen et al., 2017).
Osteoporosis Treatment : Ophiopogonin D has demonstrated anti-osteoporosis effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway, indicating its potential as a beneficial herbal agent in bone-related disorders (Huang et al., 2015).
Wirkmechanismus
Target of Action
Ophiopogonin A, a component of traditional Chinese medicine Ophiopogon japonicus, primarily targets NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation .
Mode of Action
Ophiopogonin A interacts with its target, Nrf2, by increasing its expression . This interaction leads to a dose-dependent inhibition of tissue damage and apoptosis induced by hemorrhagic shock (HS) in kidney tissues . Furthermore, Ophiopogonin A promotes the phosphorylation of ERK, suggesting that it functions via the p-ERK/ERK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Ophiopogonin A is the NF-κB/MAPK signaling pathway . By inhibiting this pathway, Ophiopogonin A can alleviate pathological damage and reduce inflammation in various disease models .
Pharmacokinetics
It’s known that ophiopogonin d, a similar compound, is taken up by the liver via organic anion transporting polypeptides (oatps/oatps), suggesting that ophiopogonin a might have a similar uptake mechanism .
Result of Action
Ophiopogonin A has been shown to have significant anti-inflammatory effects. In a study on hemorrhagic shock-induced renal injury, Ophiopogonin A dose-dependently inhibited tissue damage and apoptosis, and downregulated the levels of several inflammatory markers . Similarly, in a mouse model of Klebsiella pneumoniae, Ophiopogonin A treatment alleviated pathological damage and reduced inflammation .
Action Environment
The action of Ophiopogonin A can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, in the presence of hemorrhagic shock or hypoxia, Ophiopogonin A has been shown to have protective effects on kidney tissues . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin A | |
CAS RN |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, endo- (9CI)](/img/no-structure.png)





